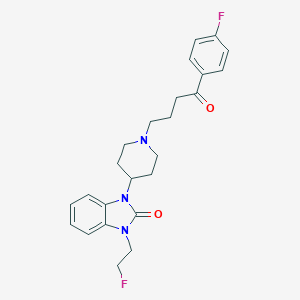![molecular formula C19H23ClN2O B133528 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol CAS No. 1391053-56-7](/img/structure/B133528.png)
2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is a chemical entity that has been synthesized and studied for various pharmacological and chemical properties. It is related to a class of compounds that have shown potential in medicinal chemistry, particularly as hypocholesteremic agents, antiulcer agents, and analgesics .
Synthesis Analysis
The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has been optimized to achieve an 88.5% yield. The process involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under specific conditions, including a mole ratio of 1:1.10 at 115°C for 4 hours . Other related compounds have been synthesized through various methods, including reductive amination and aminomethylation, indicating the versatility of synthetic approaches in this chemical space .
Molecular Structure Analysis
The molecular structure of related piperazine compounds has been characterized using spectral data analysis and X-ray crystallography. For instance, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was found to crystallize in the monoclinic crystal system with P 21/c point group . Theoretical calculations such as DFT have been used to compare and validate experimental results, providing insights into the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be inferred from studies on similar compounds. For example, tertiary amino alcohols of the piperazine series have been synthesized and further converted to dihydrochlorides, indicating the potential for these compounds to undergo reactions that modify their chemical structure and properties . The formation of polymorphic crystalline forms through crystallization also suggests that these compounds can participate in different hydrogen-bonding networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives have been explored through various studies. The molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis have been carried out to understand the electronic properties of these compounds. Parameters such as HOMO-LUMO energy gap, chemical hardness, and electrophilicity index have been calculated, providing a comprehensive understanding of their reactivity . Additionally, the solubility and crystallization behavior of these compounds have been studied, revealing their potential for forming different polymorphs .
Aplicaciones Científicas De Investigación
Therapeutic Applications of Phenolic Compounds
- Antioxidant and Anti-inflammatory Properties : Tyrosol and hydroxytyrosol, phenolic compounds found in olives, olive oil, and wine, have been studied for their high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are being explored for their potential application in dentistry, highlighting their use in clinical areas mainly for their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).
Drug Design and Pharmacophore Analysis
- Piperazine as a Pharmacophore : Piperazine derivatives are significant in drug design, featuring in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, and antidepressant drugs. The flexibility of the piperazine moiety in drug molecules allows for the discovery of drug-like elements with significant impacts on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
Ethanol and Biofuel Research
- Bio-Ethanol for Hydrogen Production : The reforming of bio-ethanol is a promising method for hydrogen production from renewable resources, with Rh and Ni identified as effective catalysts for ethanol steam reforming. This research area explores the optimization of catalysts and production technologies to enhance hydrogen production efficiency and sustainability (Ni et al., 2007).
Metabolomics and Toxicology
- Metabolomics of Ethanol : Understanding the metabolism of ethanol is crucial for comprehending its toxicological effects and dose-response variability. Ethanol's metabolism involves not only its main oxidative pathway via alcohol dehydrogenase but also minor metabolites that serve as alternative biomarkers. These insights are vital for addressing ethanol-related health issues and exploring antidotal therapies (Dinis-Oliveira, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASXXNYJHWVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

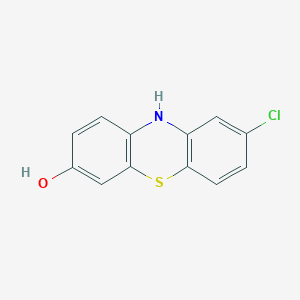
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
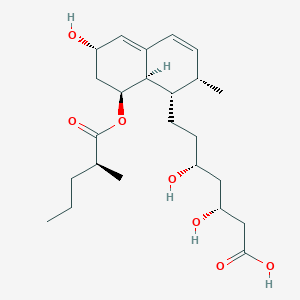
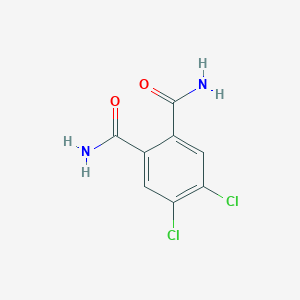
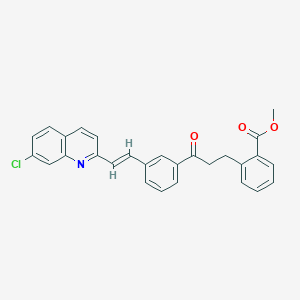

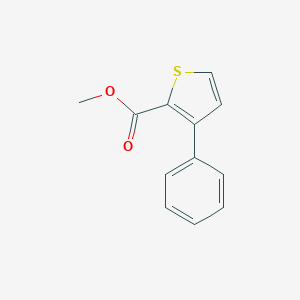
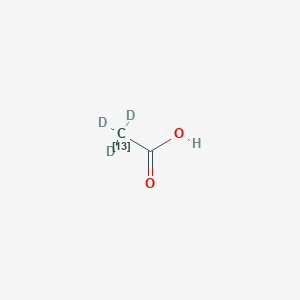
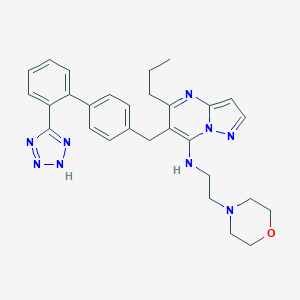
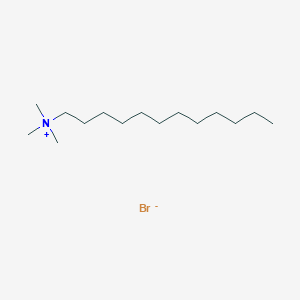
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
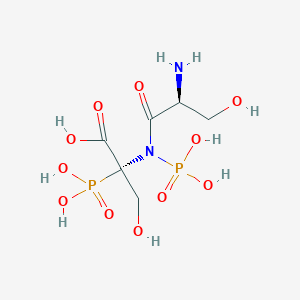
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
